

In-Depth Technical Guide: AF 698 (CAS Number 82958-11-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 698

Cat. No.: B1664399

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 698 is a synthetic derivative of apovincaminic acid, identified as a peripheral vasodilator with a selective effect on cerebral microvascular circulation.^[1] Its chemical name is (3 α ,16 α)-Eburnamenine-14-carboxylic acid 1,3-dihydro-3-oxo-1-isobenzofuranyl ester.^[1] As a phthalate derivative of apovincamine, **AF 698** belongs to the family of vinca alkaloids, which are known for their diverse pharmacological activities, including vasodilation.^[2] This document provides a comprehensive technical overview of **AF 698**, including its chemical properties, probable mechanism of action based on related compounds, and generalized experimental protocols for assessing its effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **AF 698** is presented in Table 1.

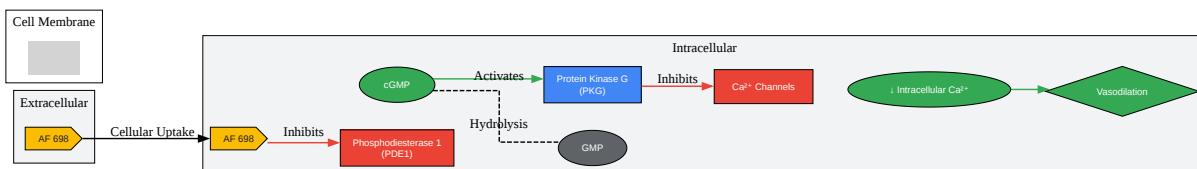
Table 1: Chemical and Physical Properties of **AF 698**

Property	Value	Reference
CAS Number	82958-11-0	
Molecular Formula	C ₂₈ H ₂₆ N ₂ O ₄	
Molecular Weight	454.52 g/mol	
Chemical Name	(3 α ,16 α)-Eburnamenine-14-carboxylic acid 1,3-dihydro-3-oxo-1-isobenzofuranyl ester	[1]
Synonyms	AF 698	[1]
Class	Apovincaminic acid derivative, Vinca alkaloid	
Description	Peripheral vasodilator	[1]

Probable Mechanism of Action and Signaling Pathways

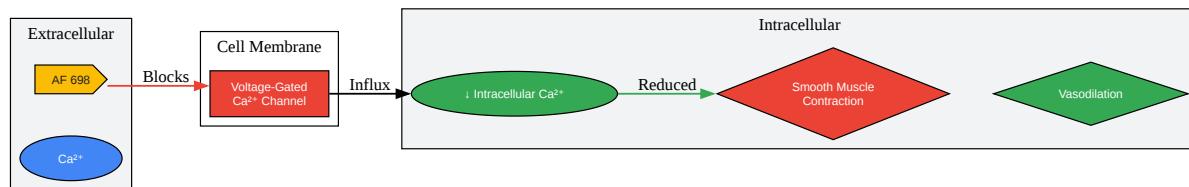
While the specific molecular targets of **AF 698** have not been fully elucidated in publicly available literature, its action as a vasodilator, particularly with selectivity for cerebral circulation, is likely mediated through pathways common to other vinca alkaloids and apovincamine derivatives such as vincamine, vinpocetine, and vinburnine.[\[3\]](#)[\[4\]](#) The primary proposed mechanisms for vasodilation by these related compounds involve the modulation of intracellular calcium levels and cyclic nucleotide signaling in vascular smooth muscle cells.[\[3\]](#)[\[5\]](#)

Two key signaling pathways are likely involved:


- Phosphodiesterase (PDE) Inhibition: Vinpocetine, a well-studied analogue, acts as a phosphodiesterase type 1 (PDE1) inhibitor.[\[3\]](#) Inhibition of PDE1 leads to an increase in intracellular concentrations of cyclic guanosine monophosphate (cGMP). Elevated cGMP activates Protein Kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation).[\[3\]](#)

- Calcium Channel Blockade: Vinburnine is thought to exert its vasodilatory effects primarily by inhibiting the influx of calcium ions (Ca^{2+}) through voltage-gated calcium channels in vascular smooth muscle cells.[3][5] By blocking these channels, the rise in intracellular Ca^{2+} required for contraction is prevented, leading to vasodilation.

Given that **AF 698** is a derivative of apovincaminic acid, it is plausible that its vasodilator effect is mediated by one or a combination of these pathways.


Visualized Signaling Pathways

The following diagrams illustrate the probable signaling pathways for the vasodilatory action of **AF 698**, based on the mechanisms of related compounds.

[Click to download full resolution via product page](#)

Probable PDE1 Inhibition Pathway for **AF 698**.

[Click to download full resolution via product page](#)

Probable Calcium Channel Blockade Pathway for **AF 698**.

Quantitative Data

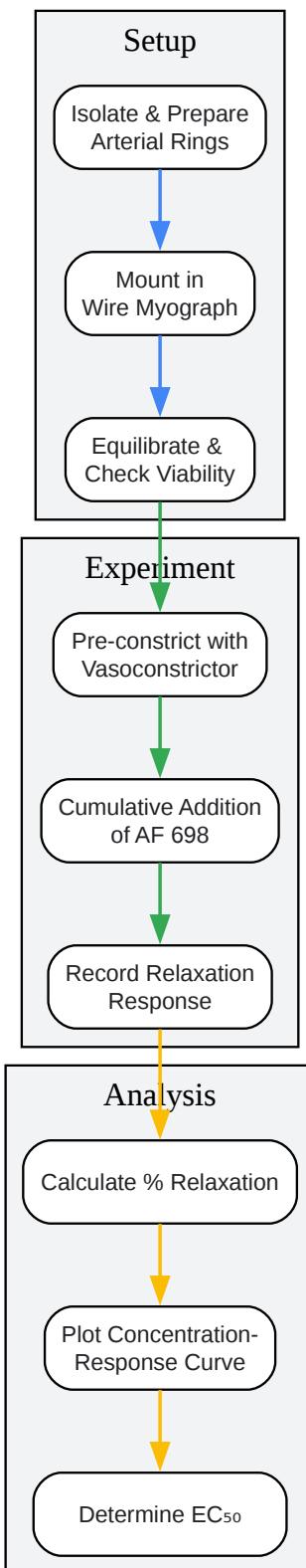
A comprehensive search of publicly available scientific literature did not yield specific quantitative data for **AF 698**, such as IC_{50}/EC_{50} values, binding affinities, or detailed pharmacokinetic parameters. The primary research article by Marzo et al. (1982), which likely contains such data, is not readily accessible in full-text format. The available information does state that **AF 698** has a better vasodilator effect than vincamine.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological testing of **AF 698** are described in the original 1982 publication by Marzo et al., which is not publicly available in its entirety. However, based on studies of similar vasodilator compounds, a generalized protocol for assessing the vasodilatory effects of **AF 698** using an *ex vivo* wire myography technique is provided below.^[3]

Generalized Protocol for Assessing Vasodilatory Effects using Wire Myography

Objective: To determine the concentration-response relationship for **AF 698**-induced vasodilation in isolated arterial segments.


Materials and Reagents:

- Isolated arterial segments (e.g., rat mesenteric artery, porcine coronary artery)
- Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
- Vasoconstrictor agent (e.g., phenylephrine, KCl)
- **AF 698** stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Wire myograph system
- Data acquisition system

Procedure:

- Tissue Preparation: Isolate the desired artery and clean it of surrounding connective and adipose tissue. Cut the artery into small rings (approximately 2 mm in length).
- Mounting: Mount the arterial rings in the wire myograph chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
- Equilibration and Viability Check: Allow the tissues to equilibrate for at least 60 minutes under a resting tension. Assess the viability of the arterial rings by inducing a contraction with a high concentration of KCl. The integrity of the endothelium can be tested by assessing the relaxation response to acetylcholine after pre-constriction with phenylephrine.
- Pre-constriction: After a washout period, pre-constrict the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine) to achieve a stable contractile tone.
- Concentration-Response Curve: Once a stable plateau of contraction is reached, add **AF 698** cumulatively to the bath in increasing concentrations. Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.
- Data Analysis: Express the relaxation responses as a percentage of the pre-constriction tone. Plot the concentration-response curve and calculate the EC₅₀ (the concentration of **AF 698** that produces 50% of the maximal relaxation) to determine its potency.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Generalized workflow for wire myography experiment.

Summary and Future Directions

AF 698 is a promising vasodilator with reported selectivity for the cerebral vasculature. While detailed mechanistic and quantitative data remain limited in the public domain, its structural relationship to other apovincamine derivatives suggests that its effects are likely mediated through the inhibition of phosphodiesterase 1 and/or the blockade of voltage-gated calcium channels in vascular smooth muscle.[3][5]

Future research should focus on:

- Elucidating the precise molecular targets of **AF 698**.
- Conducting detailed in vitro and in vivo studies to quantify its potency, efficacy, and pharmacokinetic profile.
- Performing head-to-head comparative studies with other cerebral vasodilators to fully characterize its therapeutic potential.

Access to the original research by Marzo et al. would be invaluable in providing a more complete understanding of this compound. Further investigation into **AF 698** and its analogues could lead to the development of novel therapies for cerebrovascular disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Overcoming of multidrug resistance by VA-033, a novel derivative of apovincaminic acid ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddhs.com [jddhs.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Vincamine? [synapse.patsnap.com]

- 5. Calcium antagonistic action involved in vasodilation by brovincamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: AF 698 (CAS Number 82958-11-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664399#af-698-cas-number-82958-11-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com